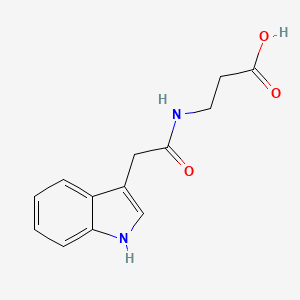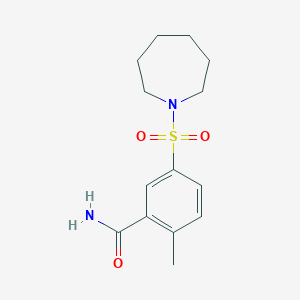
N-(2-ethoxyphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide, commonly known as EF-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EF-1 is a piperazine derivative that exhibits a range of biological activities, making it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of EF-1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in tumor growth and inflammation. EF-1 has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
EF-1 has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and immune modulation. EF-1 has also been shown to have a low toxicity profile, making it a promising candidate for further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EF-1 is its potent anti-tumor activity, which makes it an attractive candidate for further investigation in the field of cancer treatment. However, one of the limitations of EF-1 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving EF-1. One area of investigation could be to further elucidate the mechanism of action of EF-1, in order to better understand its potential applications in various fields. Another potential direction could be to investigate the use of EF-1 in combination with other anti-cancer agents, in order to enhance its efficacy. Additionally, further investigation into the potential anti-inflammatory and immune-modulating effects of EF-1 could also be of interest.
Métodos De Síntesis
EF-1 can be synthesized using a variety of methods, including the reaction of 2-ethoxyaniline with 2-furylacetaldehyde in the presence of piperazine and acetic acid. This method has been reported to yield EF-1 in high purity and good yield.
Aplicaciones Científicas De Investigación
EF-1 has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment, where EF-1 has been shown to exhibit potent anti-tumor activity. EF-1 has also been investigated for its potential as an anti-inflammatory agent, as well as for its ability to modulate the immune system.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-23-17-8-4-3-7-16(17)19-18(22)21-11-9-20(10-12-21)14-15-6-5-13-24-15/h3-8,13H,2,9-12,14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCRSHSXJMTARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide](/img/structure/B5316528.png)
![2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B5316550.png)
![3-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5316558.png)
![4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide](/img/structure/B5316565.png)
![2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5316569.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5316570.png)
![4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5316575.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316584.png)

![8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5316605.png)

![4-{5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5316616.png)